molecular formula C16H23N3O2 B4330547 3-[4-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperazin-1-yl]propanenitrile

3-[4-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperazin-1-yl]propanenitrile

Cat. No. B4330547
M. Wt: 289.37 g/mol
InChI Key: CSEHLCWKTUBMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperazin-1-yl]propanenitrile, also known as OP4, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. OP4 is a piperazine derivative that has been synthesized through a multi-step reaction process.

Mechanism of Action

The exact mechanism of action of 3-[4-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperazin-1-yl]propanenitrile is not fully understood. However, it is believed to act through the inhibition of certain enzymes and proteins involved in the growth and proliferation of cancer cells. It may also modulate certain neurotransmitter receptors in the brain, leading to its potential use as an antipsychotic agent.
Biochemical and Physiological Effects:
3-[4-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperazin-1-yl]propanenitrile has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate certain neurotransmitter receptors. It has also been found to possess neuroprotective properties and may have a role in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[4-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperazin-1-yl]propanenitrile is its potent antiproliferative activity against various cancer cell lines. It also possesses neuroprotective properties and may have a role in the treatment of neurodegenerative disorders. However, one limitation of 3-[4-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperazin-1-yl]propanenitrile is its relatively complex synthesis process, which may limit its widespread use in laboratory experiments.

Future Directions

There are several potential future directions for research on 3-[4-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperazin-1-yl]propanenitrile. One area of interest is its potential as an antipsychotic agent. Further studies are needed to determine its efficacy and safety in the treatment of schizophrenia and other psychiatric disorders. Additionally, more research is needed to fully understand the mechanism of action of 3-[4-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperazin-1-yl]propanenitrile and its potential use in the treatment of various diseases.

Scientific Research Applications

3-[4-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperazin-1-yl]propanenitrile has been studied extensively for its potential application in the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia. The compound has been found to exhibit potent antiproliferative activity against various cancer cell lines. It has also been shown to possess neuroprotective properties and may have a role in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, 3-[4-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperazin-1-yl]propanenitrile has been investigated for its potential as an antipsychotic agent.

properties

IUPAC Name

3-[4-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperazin-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c17-7-4-8-18-9-11-19(12-10-18)14-13-15(20)21-16(14)5-2-1-3-6-16/h13H,1-6,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEHLCWKTUBMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=CC(=O)O2)N3CCN(CC3)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2-Oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperazin-1-yl]propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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